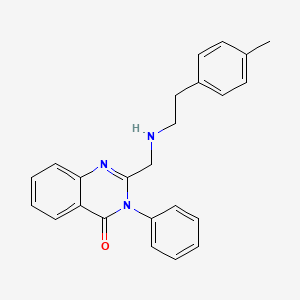
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group at the 3-position and a p-methylphenethylamino group at the 2-position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group at the 3-position can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst like aluminum chloride.
Attachment of p-Methylphenethylamino Group: The p-methylphenethylamino group can be attached through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone intermediate with p-methylphenethylamine in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further studied for their biological activities.
Scientific Research Applications
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone, 2-(((phenethyl)amino)methyl)-3-phenyl-
- 4(3H)-Quinazolinone, 2-(((p-methoxyphenethyl)amino)methyl)-3-phenyl-
- 4(3H)-Quinazolinone, 2-(((p-chlorophenethyl)amino)methyl)-3-phenyl-
Uniqueness
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- is unique due to the presence of the p-methylphenethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
95833-40-2 |
|---|---|
Molecular Formula |
C24H23N3O |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[[2-(4-methylphenyl)ethylamino]methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H23N3O/c1-18-11-13-19(14-12-18)15-16-25-17-23-26-22-10-6-5-9-21(22)24(28)27(23)20-7-3-2-4-8-20/h2-14,25H,15-17H2,1H3 |
InChI Key |
YCXRIZCQXGWQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















